An In-Depth Technical Guide to 2,6-Dimethoxypyridine-3,5-diamine hydrochloride: A Versatile Scaffold for Drug Discovery and Synthesis
An In-Depth Technical Guide to 2,6-Dimethoxypyridine-3,5-diamine hydrochloride: A Versatile Scaffold for Drug Discovery and Synthesis
CAS Number: 56216-28-5
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridine-3,5-diamine hydrochloride, a key chemical intermediate with significant potential in pharmaceutical research and development. This document delves into its chemical properties, a detailed synthetic pathway, and its emerging role as a scaffold for the design of targeted therapeutics, particularly as potential dihydrofolate reductase inhibitors.
Core Compound Characteristics
2,6-Dimethoxypyridine-3,5-diamine hydrochloride is a beige to light brown crystalline powder.[1] It is characterized by the following key identifiers and properties:
| Property | Value | Source |
| CAS Number | 56216-28-5 | [2] |
| Molecular Formula | C₇H₁₁N₃O₂ · 2HCl | [1] |
| Molecular Weight | 242.10 g/mol | [1] |
| IUPAC Name | 2,6-dimethoxypyridine-3,5-diamine;dihydrochloride | [3] |
| Synonyms | 3,5-Diamino-2,6-dimethoxypyridine dihydrochloride, 2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE HCL | [2] |
| Melting Point | 170°C (with decomposition) | [1] |
| Solubility | Readily soluble in water and alcohol. | [4] |
Strategic Synthesis Pathway
The synthesis of 2,6-Dimethoxypyridine-3,5-diamine hydrochloride is a multi-step process that hinges on the strategic functionalization of the pyridine ring. The electron-donating nature of the methoxy groups at the 2- and 6-positions directs the subsequent nitration to the 3- and 5-positions. The final step involves the reduction of the nitro groups to the corresponding amines.
Caption: Synthetic route to 2,6-Dimethoxypyridine-3,5-diamine hydrochloride.
Detailed Experimental Protocol
Part A: Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,6-dimethoxypyridine (1.0 eq) to a mixture of concentrated sulfuric acid (98%) and fuming sulfuric acid (20% oleum).[5] Maintain the temperature of the mixture at 20-25°C using an ice bath.
-
Nitration: Slowly add a nitrating mixture of concentrated nitric acid (100%) (2.2 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 30°C.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to yield 2,6-dimethoxy-3,5-dinitropyridine.
Part B: Synthesis of 2,6-Dimethoxypyridine-3,5-diamine
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Catalyst Slurry: To a solution of 2,6-dimethoxy-3,5-dinitropyridine (1.0 eq) in ethanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
-
Hydrogenation: The vessel is then placed on a Parr shaker and subjected to a hydrogen atmosphere (typically 40-50 psi). The reaction is shaken at room temperature.
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Reaction Completion: The reaction is monitored by the cessation of hydrogen uptake. This can also be confirmed by TLC or LC-MS analysis.
-
Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 2,6-dimethoxypyridine-3,5-diamine.
Part C: Formation of 2,6-Dimethoxypyridine-3,5-diamine hydrochloride
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Acidification: The crude diamine is dissolved in a minimal amount of a suitable solvent such as isopropanol or ethanol.
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Precipitation: To this solution, a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The dihydrochloride salt precipitates out of the solution.
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Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure 2,6-Dimethoxypyridine-3,5-diamine hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
The diaminopyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6] A particularly noteworthy application is in the development of dihydrofolate reductase (DHFR) inhibitors.
Dihydrofolate Reductase (DHFR) as a Therapeutic Target
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and several amino acids. The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for both anticancer and antimicrobial therapies.[7][8]
Caption: Inhibition of the DHFR pathway by diaminopyridine derivatives.
2,6-Dimethoxypyridine-3,5-diamine hydrochloride as a DHFR Inhibitor Scaffold
The 2,4-diaminopyrimidine moiety is a well-established pharmacophore for DHFR inhibitors.[9] The structural similarity of the 3,5-diaminopyridine core in the title compound suggests its potential to bind to the active site of DHFR. The two amino groups can form key hydrogen bond interactions with the enzyme, mimicking the binding of the natural substrate, dihydrofolate. The methoxy groups at the 2- and 6-positions offer opportunities for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Safety and Handling
While detailed toxicity data for 2,6-Dimethoxypyridine-3,5-diamine hydrochloride is not extensively reported, it is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Conclusion
2,6-Dimethoxypyridine-3,5-diamine hydrochloride is a valuable and versatile chemical entity. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material for the synthesis of more complex molecules. Its structural resemblance to known DHFR inhibitors positions it as a promising scaffold for the development of novel anticancer and antimicrobial agents. Further investigation into the biological activity of derivatives of this compound is warranted and could lead to the discovery of new therapeutic leads.
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